1-Phenylpropane-1,2-diol

Enzymatic synthesis Stereoisomer Biocatalysis

1-Phenylpropane-1,2-diol (CAS 1855-09-0) is a chiral, vicinal diol essential for stereocontrolled pharmaceutical synthesis and Felbamate impurity quantification. Its 1,2-arrangement and phenyl substituent dictate unique lipase-catalyzed resolution selectivity and absolute stereochemical requirements for ANDA submissions. Choose this specific building block for access to all four stereoisomers (>98% de) and reliable, high-purity enzymatic cascade pathways—performance unattainable with generic phenyl diols.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 1855-09-0
Cat. No. B147034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpropane-1,2-diol
CAS1855-09-0
Synonyms1,2-dihydroxy-1-phenylpropane
1,2-dihydroxy-1-phenylpropane, (R*,R*)-isomer
1,2-dihydroxy-1-phenylpropane, (R*,S*)-isomer
1-phenoxy-2-propanol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)O
InChIInChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
InChIKeyMZQZXSHFWDHNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpropane-1,2-diol (CAS 1855-09-0) as a Chiral Building Block and Pharmaceutical Reference Standard


1-Phenylpropane-1,2-diol (CAS 1855-09-0) is a chiral, vicinal diol with a phenyl substituent, primarily utilized as a versatile chiral building block for the stereocontrolled synthesis of complex pharmaceutical intermediates [1]. Its molecular architecture—characterized by a rigid aromatic ring directly bonded to one of the chiral centers—introduces unique stereoelectronic properties and substrate recognition patterns that fundamentally differentiate it from simpler, aliphatic diols and positional isomers in enzymatic and chemocatalytic transformations [2].

Why 1-Phenylpropane-1,2-diol Cannot Be Substituted by Other Phenyl Diols in Critical Applications


Even within the broader class of phenyl-substituted diols, 1-phenylpropane-1,2-diol exhibits singular reactivity and selectivity profiles that preclude its straightforward substitution. The specific 1,2-arrangement of hydroxyl groups relative to the phenyl ring dictates both the regio- and enantioselectivity of lipase-catalyzed resolutions [1], while the absolute stereochemistry of the two chiral centers is non-negotiable for its role as a Felbamate impurity standard, where regulatory compliance requires exact structural matching rather than analog approximation . These compound-specific properties directly translate into divergent outcomes in asymmetric synthesis and analytical method validation, underscoring that a generic 'phenyl diol' cannot replicate the precise function of this target molecule.

Quantitative Differentiation of 1-Phenylpropane-1,2-diol from Comparators: A Data-Driven Selection Guide


Stereoselective Enzymatic Synthesis: Exclusive Access to All Four Stereoisomers with High Optical Purity

A two-step enzymatic cascade uniquely provides all four possible stereoisomers of 1-phenylpropane-1,2-diol with high diastereomeric excess (de) and enantiomeric excess (ee), a feat not achievable with analogous diols like 2-phenyl-1,2-propanediol or 1-phenyl-1,2-ethanediol under the same conditions. The synthesis starts from benzaldehyde and acetaldehyde and employs a combination of lyases and alcohol dehydrogenases [1].

Enzymatic synthesis Stereoisomer Biocatalysis

Lipase-Catalyzed Regioselectivity: Exclusive Primary Hydroxyl Acylation Contrasts with Other Phenylalkanediols

In Porcine Pancreatic Lipase (PPL)-catalyzed transesterification with methyl propionate, 2-phenyl-1,2-propanediol exhibits exclusive acylation of the primary hydroxyl group. This regioselectivity contrasts sharply with other 1,n-phenylalkanediols, where the enzyme's discrimination pattern changes with the carbon chain length (n=2 to 6), as demonstrated by direct comparative kinetic studies [1].

Lipase catalysis Regioselectivity Kinetic resolution

Lyase-Catalyzed Precursor Synthesis: Higher Enantioselectivity of Benzaldehyde Lyase for (R)-Hydroxyketone

In the first step of the stereoselective enzymatic synthesis of 1-phenylpropane-1,2-diol, the thiamine diphosphate-dependent enzyme Benzaldehyde Lyase (BAL) catalyzes the formation of the key intermediate (2R)-hydroxy-1-phenyl-propanone with an enantiomeric excess (ee) of 99%, significantly outperforming Benzoylformate Decarboxylase (BFD) which yields the (2S)-enantiomer with 94% ee under comparable conditions [1]. This direct comparison highlights the superior catalytic precision of BAL for this specific scaffold.

Enantioselectivity Lyase Hydroxyketone

Optimal Application Scenarios for 1-Phenylpropane-1,2-diol Based on Differentiated Performance


Synthesis of Enantiopure Pharmaceutical Intermediates via Enzymatic Cascades

Procure 1-phenylpropane-1,2-diol or its hydroxyketone precursors when your synthetic route demands access to all four stereoisomers with >98% diastereomeric excess . The established two-step enzymatic cascade using lyases and alcohol dehydrogenases provides a reliable, high-purity pathway that is not replicable with positional isomers like 2-phenyl-1,2-propanediol, making it ideal for SAR studies and the production of single-enantiomer drugs such as nor(pseudo)ephedrine derivatives .

Development and Validation of Analytical Methods for Felbamate

Use this compound as a certified reference standard for the identification, quantification, and quality control of Felbamate impurities during ANDA submissions and commercial production . Its defined physical properties (melting point 56-57 °C, boiling point 140-145 °C at 30 Torr ) ensure precise analytical performance, and its structural specificity is non-negotiable for meeting regulatory guidelines, unlike any generic phenylpropanediol analog .

Kinetic Resolution of Racemic Diols via Regioselective Enzymatic Acylation

Leverage the exclusive regioselectivity of Porcine Pancreatic Lipase (PPL) for the primary hydroxyl group of 2-phenyl-1,2-propanediol in transesterification reactions . This predictable and highly specific acylation is a key differentiator from other 1,n-phenylalkanediols, allowing for the efficient and high-yield production of monoprotected, enantiopure building blocks for downstream asymmetric synthesis .

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